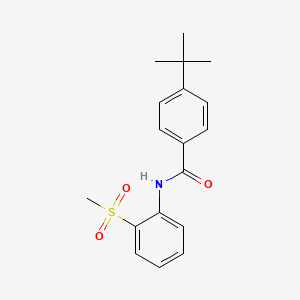

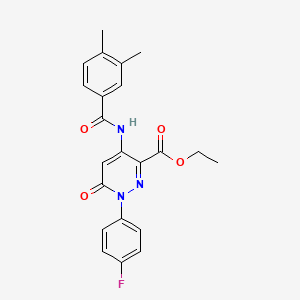

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide” is an organic compound. Organic compounds like this often have applications in various fields such as medicine, agriculture, and materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications

Polymer Synthesis and Properties

Research has demonstrated the synthesis of novel polymers using derivatives related to "4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide." For instance, derivatives of tert-butylcatechol have been synthesized and used to prepare polyamides with flexible main-chain ether linkages. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films. They are characterized by useful levels of thermal stability, evidenced by high glass transition temperatures and significant weight loss temperatures in nitrogen or air, making them applicable in high-performance material applications (Hsiao et al., 2000).

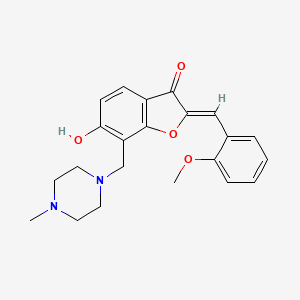

Fluorescence Chemosensing

"4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide" derivatives have been explored for selective fluorescence-based chemosensing. A particular study focused on a phenoxazine-based chemosensor, designed for selective detection of Ba2+ ions. The compound demonstrated high selectivity and sensitivity for Ba2+ in the presence of other metal ions and confirmed its potential in live cell imaging for specific ion detection (Ravichandiran et al., 2019).

Organic Synthesis

In organic synthesis, derivatives of "4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide" have been utilized as intermediates for generating sulfoximines and sulfinamides, showcasing their versatility. The tert-butyl phenyl sulfoxide, for example, has been employed as a traceless precatalyst for generating sulfenate anions, which further catalyze coupling reactions, highlighting its efficiency in synthesizing trans-stilbenes with high purity and yield (Zhang et al., 2015).

Asymmetric Synthesis

The compound's derivatives are also crucial in asymmetric synthesis, where they serve as precursors for protected 1,2-amino alcohols and other chiral molecules. Such applications are pivotal in producing enantioenriched amines, demonstrating the compound's significant role in synthesizing complex organic molecules with high stereocontrol (Ellman et al., 2002).

Catalysis

Additionally, derivatives related to "4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide" have been employed in catalysis, particularly in copper-catalyzed intermolecular amidation and imidation reactions. These reactions demonstrate the functionalization of unactivated alkanes, showing the compound's utility in facilitating novel catalytic pathways and contributing to the development of efficient synthetic strategies (Tran et al., 2014).

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-(2-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(2,3)14-11-9-13(10-12-14)17(20)19-15-7-5-6-8-16(15)23(4,21)22/h5-12H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAVFGZGYVRISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(methylsulfonyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2886383.png)

![4-benzoyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2886384.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)